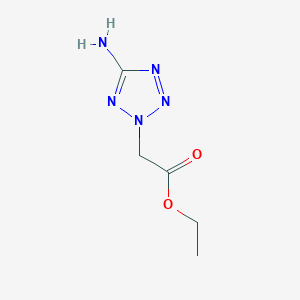

Ethyl (5-aminotetrazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-aminotetrazol-2-yl)acetate is a chemical compound that is not widely discussed in the literature. The exact description of this compound could not be found in the available resources .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of heterocyclic compounds often starts with esterification . In one method, 2-(1H-indol-3-yl)acetic acid is esterified with a catalytic amount of sulfuric acid in ethanol to produce ethyl 2-(1H-indol-3-yl)acetate . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides, which can be used for the preparation of tetrazole and its derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds like ethyl acetate have been studied. For instance, the oxidation of ethyl acetate over certain catalysts has been explored . Another study discusses the heterocyclization reaction involving primary amines, orthoesters, and azides for the synthesis of tetrazole and its derivatives .Scientific Research Applications

Synthesis of Energetic Salts

Ethyl (5-aminotetrazol-2-yl)acetate plays a role in the synthesis of energetic salts, particularly those based on nitroiminotetrazole-containing acetic acid. These compounds are characterized spectroscopically and their properties, such as heats of formation and detonation pressures and velocities, are calculated. They have been found to be insensitive to impact, suggesting potential applications in stable energetic materials (Joo et al., 2012).

Creation of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds. For example, its reaction with hydrazine hydrate and carbon disulfide leads to the formation of 1,3,4-oxadiazole-5-thiol structures. These compounds have shown promise in antimicrobial assessment, indicating their potential application in the development of new antimicrobial agents (Taha & El-Badry, 2010).

Role in Antitumor Drug Synthesis

This compound is also used in the alternative synthesis of antitumor drugs. A notable example is its role in the synthesis of temozolomide, a drug used in cancer treatment. This synthesis avoids the use of hazardous chemicals like methyl isocyanate, making the process safer (Wang, Stevens, & Thomson, 1994).

Development of Azaheterocycles

This compound is involved in the development of novel azaheterocycles. Its interaction with certain esters leads to the formation of compounds like ethyl 2-azido-4-alkylpyrimidine-5-carboxylates. These azaheterocycles have potential applications in various fields, including pharmaceuticals (Goryaeva et al., 2015).

Memory Enhancement in Mice

There is evidence that compounds synthesized using this compound may have effects on memory enhancement in animal models. Specific studies have shown that certain synthesized compounds can facilitate memory in mice, indicating potential applications in the treatment of memory-related disorders (Li Ming-zhu, 2010).

properties

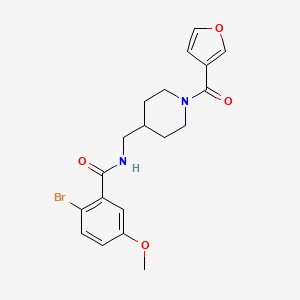

IUPAC Name |

ethyl 2-(5-aminotetrazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-8-5(6)7-9-10/h2-3H2,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFAYWUSDSKILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)

![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2950279.png)

![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)

![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950285.png)

![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride](/img/structure/B2950291.png)

![8-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2950292.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)